Betahistine EP Impurity C

説明

特性

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKIDBZBKQYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280898 | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-87-9 | |

| Record name | Methylbis(2-pyridylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBIS(2-PYRIDYLETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betahistine EP Impurity C: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine EP Impurity C, a known process-related impurity of the active pharmaceutical ingredient (API) Betahistine. This document details its chemical structure, synthesis, and available analytical data, serving as a valuable resource for researchers and professionals in drug development and quality control.

Chemical Structure and Identification

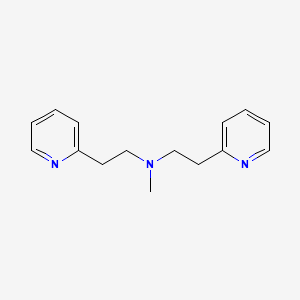

This compound is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine. Its structure features a central methylamino group connected to two separate 2-(pyridin-2-yl)ethyl moieties.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| Chemical Name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine | [1][2] |

| Synonyms | N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine | [3] |

| Molecular Formula | C15H19N3 | [4][5] |

| Molecular Weight | 241.33 g/mol | [4][5] |

| CAS Number (Free Base) | 5452-87-9 | [4][5] |

| CAS Number (Trihydrochloride) | 2095467-43-7 | [2][4] |

| CAS Number (Trimesilate) | 2731369-07-4 | [1] |

| SMILES | CN(CCc1ccccn1)CCc2ccccn2 | [1] |

| InChI | 1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | [1] |

Synthesis of this compound

This compound is a process-related impurity that can form during the synthesis of Betahistine. Its formation is generally attributed to the reaction of methylamine (B109427) with two molecules of a 2-(pyridin-2-yl)ethyl halide or a similar reactive intermediate.

A plausible synthetic route for the laboratory-scale preparation of this compound is the dialkylation of methylamine with 2-(2-chloroethyl)pyridine (B91823). This approach is suggested by the analysis of related impurity formation pathways.[6]

Caption: Proposed Synthesis Pathway for this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on the dialkylation of methylamine. This protocol is derived from general principles of similar organic reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

2-(2-Chloroethyl)pyridine hydrochloride

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of methylamine in the chosen solvent, add the base and stir the mixture at room temperature.

-

Slowly add a solution of 2-(2-chloroethyl)pyridine hydrochloride (2 equivalents) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain pure this compound.

Analytical Data

The characterization of this compound is crucial for its identification and quantification in Betahistine API and formulated products. The following tables summarize the available analytical data.

Table 2: Chromatographic Data

| Technique | Conditions | Result | Reference(s) |

| HPLC | A commercial supplier reports the purity of their reference standard. | Purity: 98.22% | [4] |

| HPLC | Analysis of a Betahistine synthesis reaction mixture. | The impurity was detected and its molecular weight confirmed by LC-MS. | [7] |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H-NMR | A publication provides assigned chemical shifts for the protons of this compound. | [7] |

| ¹³C-NMR | The same publication also provides assigned chemical shifts for the carbons of the impurity. | [7] |

| Mass Spectrometry (MS) | ESI-MS analysis of a crude reaction mixture showed an abundant peak corresponding to the molecular weight of the impurity (m/z 242.3). | [7] |

Formation and Control

The formation of this compound is a consequence of the reaction conditions employed during the synthesis of Betahistine. Specifically, the presence of an excess of the 2-(pyridin-2-yl)ethylating agent relative to methylamine can favor the formation of this dialkylated impurity.

To control the level of this compound in the final API, the following strategies can be considered:

-

Stoichiometric Control: Careful control of the molar ratio of methylamine to the 2-(pyridin-2-yl)ethylating agent is critical.

-

Process Parameter Optimization: Optimization of reaction parameters such as temperature, reaction time, and the rate of addition of reactants can minimize the formation of this impurity.

-

Purification: Development of an effective purification method, such as crystallization or chromatography, is essential to remove any formed impurity to acceptable levels as per regulatory guidelines.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The information presented, including its chemical identifiers, a representative synthesis protocol, and a summary of available analytical data, serves as a critical resource for scientists and researchers involved in the development, manufacturing, and quality control of Betahistine. A thorough understanding of this impurity is essential for ensuring the purity, safety, and efficacy of the final drug product.

References

- 1. This compound (Free Base) | CAS Number 5452-87-9 [klivon.com]

- 2. journalijar.com [journalijar.com]

- 3. N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride [lgcstandards.com]

- 4. allmpus.com [allmpus.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Spectroscopic Characterization of Betahistine EP Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Betahistine EP Impurity C, a known process-related impurity of the active pharmaceutical ingredient Betahistine. The information compiled herein is intended to assist researchers and scientists in the identification, characterization, and quantification of this impurity, ensuring the quality and safety of Betahistine drug products. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Chemical Identity

| Parameter | Information |

| Chemical Name | N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1][2][3][4] |

| Synonyms | N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine[1][4] |

| CAS Number | 5452-87-9[1][4][5][6] |

| Molecular Formula | C₁₅H₁₉N₃[1][4] |

| Molecular Weight | 241.33 g/mol [1][4] |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

| Technique | Ion (m/z) | Description | Reference |

| ESI-TOF | 242 | Isomeric ion observed. | [7][8] |

| MS/MS | 149 | Major fragment ion. | [7][8] |

| MS/MS | 106 | Major fragment ion, formed from the m/z 149 ion. | [7][8] |

A proposed fragmentation pathway for Betahistine Impurity C suggests that initial protonation can occur at three basic positions. Protonation at the tertiary amine can directly lead to the formation of the primary carbocation at m/z 106. Alternatively, protonation at the pyridinyl nitrogen may result in a neutral loss, assisted by the tertiary amine electrons, to yield an ammonium (B1175870) ion at m/z 149.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. While a complete, assigned spectrum is not publicly available, some data has been reported.

| Nucleus | Spectrometer Frequency | Observations | Reference |

| ¹H-NMR | 400 MHz | Data available from suppliers upon request. | [6] |

| ¹³C-NMR | 100 MHz | The spectrum of impurity C shows half the number of carbon signals compared to a related impurity, C1, indicating a degree of symmetry in the molecule. | [7] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Specific IR absorption data for this compound is not detailed in the reviewed literature. However, general IR data for a related Betahistine impurity is available and can provide some context. For instance, the IR (KBr) spectrum of N-methyl betahistine, another impurity, shows characteristic bands at 3038, 2961, 2706, 2466, 1622, 1542, 1475, 1416, 1306, 1244, 1169, 1050, 964, 787, 766, and 627 cm⁻¹.[9]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry Analysis

Stock solutions of Betahistine Impurity C (0.05 mg/mL) were prepared in a methanol/water (5:5 v/v) solution for MS analysis. The impurity was analyzed by direct infusion into the mass spectrometer.[7][8]

The analyses were conducted in positive ion mode using the following instruments and conditions:[8]

-

Mass Spectrometers:

-

AmaZon SL (Bruker Daltonics) with an ESI source and an ion trap analyzer.

-

micrOTOF Q II (Bruker Daltonics) with an ESI source and a time-of-flight (TOF) analyzer.

-

Applied Biosystem/Sciex API 3200 (AB Sciex) with an ESI source and a triple quadrupole analyzer.

-

-

Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow rate of 7 L/min (dry gas).[8]

NMR Characterization

The NMR spectra were recorded on a Bruker spectrometer AVANCE 400, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[7] Chemical shift values are typically given in ppm relative to tetramethylsilane (B1202638) (TMS).[9] Assignments were based on techniques such as Distortionless Enhancement by Polarization Transfer (DEPT)-135, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC).[7]

Infrared (IR) Spectroscopy

For the analysis of solid pharmaceutical substances and their impurities, the Potassium Bromide (KBr) disc technique is commonly employed.[10]

-

Sample Preparation: Approximately 100 mg of spectroscopic grade KBr is thoroughly ground with 0.05-0.5 mg of the sample in an agate pestle and mortar.[10]

-

Disc Formation: The mixture is then placed into a mould and pressed with a force of 10-12 tons/in² for 1 minute to form a transparent disc.[10]

-

Analysis: The resulting disc is placed in the sample holder of the IR spectrometer for analysis. This method has the advantage of producing spectra free from solvent peaks.[10]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance, such as this compound.

Caption: Workflow for the identification and structural elucidation of pharmaceutical impurities.

References

- 1. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. This compound (as Trimesilate) [lgcstandards.com]

- 3. This compound (3HCl) | SynZeal [synzeal.com]

- 4. clearsynth.com [clearsynth.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. This compound (Free Base) | CAS Number 5452-87-9 [klivon.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. journalijar.com [journalijar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Formation Mechanism of Betahistine EP Impurity C in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Betahistine EP Impurity C, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Betahistine. Understanding the genesis of this impurity is paramount for developing robust synthetic processes that ensure the quality, safety, and efficacy of the final drug product. This document details the primary synthesis routes of Betahistine, elucidates the step-by-step formation of Impurity C, presents quantitative data on its formation under varied conditions, and provides relevant experimental protocols.

Introduction to Betahistine and its Impurities

Betahistine is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss. The European Pharmacopoeia (EP) lists several impurities that must be controlled within strict limits, among them Impurity C, chemically identified as N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine .[1] The presence of this and other impurities can impact the safety and efficacy of the drug, making their control a critical aspect of the manufacturing process.

Common Synthetic Routes for Betahistine

The commercial production of Betahistine hydrochloride is most commonly achieved through two primary synthetic pathways:

-

Route 1: From 2-Vinylpyridine (B74390) and Methylamine (B109427): This is a widely used industrial method involving the Michael addition of methylamine to 2-vinylpyridine.[1]

-

Route 2: From 2-Pyridineethanol: This route involves the in-situ generation of 2-vinylpyridine from 2-pyridineethanol, followed by its reaction with methylamine hydrochloride. This one-pot synthesis approach is designed to minimize the polymerization of the volatile and reactive 2-vinylpyridine.[1]

Both of these synthetic strategies, while effective in producing Betahistine, are susceptible to the formation of process-related impurities, including Impurity C.

The Formation Mechanism of this compound

This compound is a tertiary amine, and its structure suggests that it is formed by the addition of a second 2-(pyridin-2-yl)ethyl group to the nitrogen atom of Betahistine. The most plausible mechanism for its formation during the synthesis of Betahistine is a subsequent Michael addition reaction .

In this side reaction, the newly formed Betahistine molecule, which is a secondary amine, acts as a nucleophile and attacks a molecule of 2-vinylpyridine (either added as a starting material or generated in-situ). This reaction is more likely to occur if there is an excess of 2-vinylpyridine or under reaction conditions that favor the nucleophilic character of the Betahistine nitrogen.

The proposed formation mechanism can be visualized as follows:

An alternative, though less direct, pathway for the formation of Impurity C could involve the reaction of methylamine with two equivalents of a reactive intermediate like 2-(2-pyridyl)ethyl chloride, which could be formed from 2-pyridineethanol under certain conditions.

Quantitative Data on Impurity C Formation

The formation of this compound is influenced by various reaction parameters. A study comparing the impurity profile of Betahistine synthesis under different conditions highlights the impact of the chosen synthetic methodology. The following table summarizes the levels of key impurities, including Impurity C, found in a standard synthesis method compared to an optimized process.

| Impurity | Chemical Name | Molecular Weight | "Ivano" Condition (%) | Optimized Condition (%) |

| Impurity A | 2-Vinylpyridine | 105.14 | 0.25 | 0.15 |

| Impurity B | 2-Pyridineethanol | 123.15 | 0.67 | 0.35 |

| Impurity C | N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine | 241.33 | 0.32 | 0.18 |

| Other Impurities | Various | - | >1.0 | <0.5 |

| Betahistine | N-methyl-2-(pyridin-2-yl)ethanamine | 136.19 | 77 | 89 |

Data adapted from a study on Betahistine impurity profiling.[1]

The data clearly indicates that by optimizing the reaction conditions, the formation of Impurity C, along with other impurities, can be significantly reduced, leading to a higher yield and purity of the desired Betahistine API.

Experimental Protocols

Synthesis of Betahistine (One-Pot Method from 2-Pyridineethanol)

This protocol is based on a reported one-pot synthesis and is provided for informational purposes.

Materials:

-

2-Pyridineethanol

-

Methylamine hydrochloride

-

Acetic acid

Procedure:

-

A mixture of 2-pyridineethanol, methylamine hydrochloride, and acetic acid is prepared.

-

The mixture is heated to reflux at approximately 120°C for 15 hours.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the Betahistine product.

Note: This method is known to produce various impurities, including Impurity C.[1]

Synthesis of this compound (for use as a reference standard)

A plausible, though not fully detailed, method for the synthesis of Impurity C has been suggested, which involves the reaction of two equivalents of a 2-(pyridin-2-yl)ethyl halide with one equivalent of methylamine.[2] A more detailed experimental procedure would require further development and optimization.

Conceptual Procedure:

-

Convert 2-pyridineethanol to 2-(2-chloroethyl)pyridine (B91823) using a suitable chlorinating agent.

-

React two equivalents of 2-(2-chloroethyl)pyridine with one equivalent of methylamine in a suitable solvent and in the presence of a base to scavenge the formed HCl.

-

The reaction mixture is then purified, for example, by column chromatography, to isolate this compound.

HPLC Method for Impurity Profiling

An effective HPLC method is crucial for the separation and quantification of Betahistine and its impurities.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

-

Detection: UV at a suitable wavelength (e.g., 259 nm).

-

Column Temperature: Controlled, for example, at 40°C.

Note: The specific gradient and buffer conditions need to be optimized for adequate separation of all impurities.

Visualization of the Synthesis and Impurity Formation Pathway

The following diagram illustrates the overall workflow from starting materials to the final API and the point at which Impurity C is formed.

Conclusion

The formation of this compound is a significant consideration in the synthesis of Betahistine. It arises from a predictable side reaction, a Michael addition of the desired product, Betahistine, to the reactive intermediate, 2-vinylpyridine. By understanding this formation mechanism, drug development professionals can implement control strategies, such as optimizing the stoichiometry of reactants, controlling reaction temperature and time, and employing efficient purification techniques, to minimize the level of this and other impurities in the final API. This ensures the production of high-quality Betahistine that meets the stringent requirements of regulatory bodies and provides a safe and effective treatment for patients.

References

In-Depth Technical Guide: Forced Degradation Studies of Betahistine and Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies conducted on betahistine (B147258), a drug commonly used to treat vertigo and Meniere's disease. Understanding the degradation pathways and the formation of impurities under various stress conditions is crucial for ensuring the safety, efficacy, and stability of the final drug product. This document summarizes key findings, presents detailed experimental protocols, and outlines the impurities identified through these studies.

Executive Summary

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies to elucidate the intrinsic stability of a drug substance. Studies on betahistine have revealed its susceptibility to degradation under oxidative and photolytic conditions, with some degradation observed under alkaline hydrolysis. Several degradation products have been identified, including the pharmacopeial impurity 2-(2-hydroxyethyl)pyridine (B196109) (HEP), a newly characterized impurity designated as C1, and the nitrosamine (B1359907) impurity, N-nitroso betahistine (NNBH). This guide consolidates the available quantitative data and methodologies to support further research and development in this area.

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on betahistine under various stress conditions.

| Stress Condition | Reagent/Condition Details | Exposure Duration | Temperature | Betahistine Degradation (%) | Key Impurities Formed or Observed |

| Alkaline Hydrolysis | 2 M NaOH (in tablets) | 10 days | Room Temperature | ~15%[1][2] | Not specified in detail |

| 1 M NaOH | 5 minutes | 100°C | Data not specified[1][2] | Not specified in detail | |

| Oxidative Degradation | 20% Hydrogen Peroxide | 30 minutes | Not specified | ~15%[1][2] | Two potential degradation products identified[3] |

| Photolytic Degradation | UV Light (close proximity, 5 cm) | Not specified | Not specified | Susceptible to degradation[1][2][3] | Two potential degradation products identified[3] |

| Photostability Chamber | Not specified | Not specified | No degradation observed[2] | Not applicable | |

| Thermal Degradation | Hot Air Oven | 10 days | 60°C | No significant degradation reported[2] | Not specified in detail |

| Moisture Exposure | 75% Relative Humidity | 10 days | Not specified | No significant degradation reported[2] | Not specified in detail |

Detailed Experimental Protocols

The methodologies outlined below are based on published studies and provide a framework for replicating forced degradation experiments on betahistine.

Sample Preparation for Stress Studies

-

Alkaline Hydrolysis Protocol 1: Betahistine tablets were subjected to 2 M sodium hydroxide (B78521) for a period of 10 days at ambient room temperature[1][2].

-

Alkaline Hydrolysis Protocol 2: Betahistine active pharmaceutical ingredient (API) was treated with 1 M sodium hydroxide at 100°C for 5 minutes[1][2].

-

Oxidative Degradation Protocol: Betahistine was exposed to a 20% aqueous solution of hydrogen peroxide for 30 minutes[1][2].

-

Photolytic Degradation Protocol: Betahistine samples were exposed to ultraviolet (UV) light. One method involved placing the sample 5 cm from the UV source, while another utilized a controlled photostability chamber. Control samples were shielded from light using aluminum foil[1][2].

-

Thermal Degradation Protocol: Betahistine samples were stored in a hot air oven at a constant temperature of 60°C for 10 days[2].

-

Moisture Exposure Protocol: 10 mg aliquots of betahistine were placed in a desiccator maintaining 75% relative humidity (using a saturated sodium chloride solution) for 10 days[2].

Analytical Methodologies for Impurity Profiling

A prevalent analytical approach for separating betahistine from its degradation products is High-Performance Liquid Chromatography (HPLC).

Method 1: HPLC with Fluorescence Detection (Post-Derivatization)

This method is noted for its high sensitivity.

-

Derivatization Step: Betahistine and its degradation products, which lack a strong chromophore, were derivatized with dansyl chloride to enable sensitive fluorescence detection[3][4].

-

Chromatographic Conditions:

-

Mobile Phase: A gradient program utilizing acetonitrile (B52724) and a 0.02 mol/L sodium acetate (B1210297) buffer[3][4].

-

Fluorescence Detection:

Method 2: RP-HPLC with UV Detection

This method is suitable for simultaneous estimation of betahistine and other active ingredients.

-

Chromatographic Conditions:

Identified Impurities and Degradation Products

Systematic investigation of stressed betahistine samples has led to the characterization of several impurities.

-

Process-Related Impurity: 2-(2-hydroxyethyl)pyridine (HEP) is a known pharmacopeial impurity of betahistine[7][8].

-

Oxidative and Photolytic Degradants: While not fully structurally elucidated in all studies, two distinct degradation products were consistently observed under oxidative and photolytic stress conditions[3].

-

Newly Identified Degradant (Impurity C1): A recent study utilized advanced techniques like LC-MS/MS and 2D NMR to identify and characterize a novel degradation product, termed impurity C1[2].

-

Nitrosamine Impurity: The secondary amine moiety in the betahistine structure presents a risk for the formation of N-nitroso betahistine (NNBH). A highly sensitive mass spectrometric method has been developed for its detection and quantification[9].

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical workflow for forced degradation studies and the logical progression of developing a stability-indicating analytical method.

Caption: A typical experimental workflow for conducting forced degradation studies.

Caption: Logical relationship in a hypothetical degradation pathway of betahistine.

References

- 1. scite.ai [scite.ai]

- 2. scielo.br [scielo.br]

- 3. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

In Silico Mutagenicity Assessment of Betahistine Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico mutagenicity assessment of betahistine (B147258) and its impurities. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, data interpretation, and regulatory context surrounding the evaluation of mutagenic potential of pharmaceutical impurities using computational tools.

Introduction to In Silico Mutagenicity Assessment

The presence of impurities in active pharmaceutical ingredients (APIs) is an inevitable consequence of the manufacturing process and degradation over time. Some of these impurities may have the potential to cause DNA mutations, which can lead to cancer. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, most notably ICH M7, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2]

In silico toxicology, a computational approach to predict the toxic effects of chemicals, has emerged as a critical tool in the early identification of potentially mutagenic impurities.[3][4] This approach utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of a chemical based on its structure. The ICH M7 guideline advocates for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[5][6][7] This dual approach enhances the reliability of the predictions.[4][8]

This guide focuses on the application of these in silico methods to assess the mutagenicity of impurities associated with betahistine, a histamine (B1213489) analogue used for the treatment of Ménière's disease.

Betahistine and its Impurities

Betahistine (N-α-methyl-2-pyridylethylamine) can degrade under various stress conditions, leading to the formation of several impurities.[5][9][10][11] A notable study identified three main degradation impurities, designated as A, B, and C, and a newly characterized impurity named C1.[5][9][10] The safety of these impurities is of paramount importance, necessitating a thorough evaluation of their mutagenic potential.

Quantitative In Silico Mutagenicity Data

A study on the forced degradation of betahistine provided quantitative in silico mutagenicity predictions for the API and its key impurities using two widely accepted software platforms: Derek Nexus® (an expert rule-based system) and Sarah Nexus® (a statistical-based system).[5][9][10] The results of this assessment are summarized in the table below.

| Compound | In Silico Method | Prediction | Confidence Level | ICH M7 Classification |

| Betahistine (API) | Derek Nexus | Inactive | - | Class 5 |

| Sarah Nexus | Negative | 62% | Class 5 | |

| Impurity C | Derek Nexus | Inactive | - | Class 5 |

| Sarah Nexus | Negative | 39% | Class 5 | |

| Impurity C1 | Derek Nexus | Inactive | - | Class 5 |

| Sarah Nexus | Negative | 50% | Class 5 |

Table 1: Summary of in silico mutagenicity predictions for betahistine and its impurities.[5]

Based on these in silico assessments, betahistine and its degradation impurities C and C1 were classified as inactive or negative for mutagenicity.[5][9][11] According to the ICH M7 guideline, impurities with no structural alerts for mutagenicity and sufficient data to demonstrate a lack of mutagenicity are classified as Class 5, which are treated as non-mutagenic impurities.[2]

Experimental Protocols

The following sections outline the generalized experimental protocols for conducting in silico mutagenicity assessments using expert rule-based and statistical-based (Q)SAR models, consistent with the methodologies used for betahistine impurity analysis.

Protocol for Expert Rule-Based (Q)SAR Assessment (e.g., Derek Nexus)

Objective: To identify structural alerts for mutagenicity based on established toxicological knowledge.

Methodology:

-

Structure Input: The 2D chemical structure of the betahistine impurity is drawn or imported into the software.

-

Model Selection: The appropriate toxicity endpoint model (e.g., bacterial mutagenicity) is selected.

-

Prediction Execution: The software analyzes the chemical structure for the presence of "structural alerts," which are molecular substructures known to be associated with mutagenicity.[12]

-

Result Interpretation: The output provides a qualitative prediction (e.g., active, inactive, equivocal, plausible).

-

Expert Review: A toxicologist reviews the prediction, considering the reasoning provided by the software, the applicability domain of the alert, and any proprietary data. The expert review is crucial to confirm the relevance of the alert to the specific molecule under investigation.[8]

Protocol for Statistical-Based (Q)SAR Assessment (e.g., Sarah Nexus)

Objective: To predict mutagenicity based on statistical models derived from large datasets of experimental results.

Methodology:

-

Structure Input: The 2D chemical structure of the betahistine impurity is provided to the software.

-

Model Selection: The relevant statistical model for Ames mutagenicity is chosen.

-

Prediction Execution: The software fragments the input structure and compares these fragments to those in its training set, which contains data from thousands of chemicals with known mutagenicity results.[13] A prediction is generated based on a hypothesis network.

-

Result Interpretation: The output typically includes a prediction (positive or negative for mutagenicity) and a confidence level.[5] The confidence level reflects the reliability of the prediction based on the strength of the underlying data for similar structures.

-

Applicability Domain Analysis: The software assesses whether the query chemical falls within the model's applicability domain. Predictions for chemicals outside the applicability domain are considered less reliable.

Visualization of Key Pathways and Workflows

Signaling Pathway for Chemical Mutagenesis

The following diagram illustrates a generalized signaling pathway activated in response to DNA damage caused by a chemical mutagen, a process central to understanding the mechanism of mutagenicity.

Experimental Workflow for In Silico Mutagenicity Assessment

The diagram below outlines the sequential workflow for the in silico assessment of mutagenic impurities, as recommended by the ICH M7 guideline.

Conclusion

The in silico assessment of betahistine and its impurities provides a robust and scientifically sound approach to evaluating their mutagenic potential without the need for extensive animal testing. The available data indicates that betahistine and its identified degradation impurities are not mutagenic. This technical guide has outlined the core principles, methodologies, and data interpretation involved in such an assessment, providing a valuable resource for professionals in the pharmaceutical industry. Adherence to regulatory guidelines like ICH M7 and the judicious use of complementary in silico tools are essential for ensuring the safety and quality of pharmaceutical products.

References

- 1. database.ich.org [database.ich.org]

- 2. veeprho.com [veeprho.com]

- 3. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 8. The importance of expert review to clarify ambiguous situations for (Q)SAR predictions under ICH M7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. scielo.br [scielo.br]

- 12. lhasalimited.org [lhasalimited.org]

- 13. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

Betahistine EP Impurity C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine EP Impurity C, a known impurity of the active pharmaceutical ingredient Betahistine. This document details its chemical properties, potential synthesis, and analytical characterization. Furthermore, it explores the pharmacological context of Betahistine to provide a basis for understanding the potential biological activity of its impurities.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification and Physical Properties of this compound

| Parameter | Value | Reference |

| Chemical Name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine | [1] |

| Synonyms | N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine | [1] |

| CAS Number (Free Base) | 5452-87-9 | [1] |

| Molecular Formula (Free Base) | C₁₅H₁₉N₃ | [1] |

| Molecular Weight (Free Base) | 241.33 g/mol | [1] |

| CAS Number (Trihydrochloride Salt) | 2095467-43-7 | [2][3] |

| Molecular Formula (Trihydrochloride Salt) | C₁₅H₁₉N₃ · 3HCl | [2] |

| Molecular Weight (Trihydrochloride Salt) | 350.71 g/mol | [2] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published, this section outlines methodologies based on available literature for the synthesis of related compounds and analytical techniques for Betahistine and its impurities.

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of methylamine (B109427) with 2-(2-pyridyl)ethyl chloride.[4] This process is a common method for the formation of secondary and tertiary amines.

Reaction Scheme:

-

Step 1: Preparation of 2-(2-pyridyl)ethyl chloride: This intermediate can be prepared from 2-(2-pyridyl)ethanol through a chlorination reaction, for example, using thionyl chloride.

-

Step 2: Alkylation of Methylamine: 2 equivalents of 2-(2-pyridyl)-ethyl chloride are reacted with 1 equivalent of methylamine in a suitable solvent such as Dimethylformamide (DMF), often in the presence of a base to neutralize the formed hydrochloric acid.[4]

Post-Synthesis Purification:

Following the reaction, the crude product would require purification. A typical purification workflow would involve:

-

Solvent Evaporation: Removal of the reaction solvent under reduced pressure.

-

Extraction: Partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic phase containing the product is washed with a saturated sodium bicarbonate solution and then with water.

-

Drying: The organic phase is dried over an anhydrous salt like magnesium sulfate.

-

Chromatography: Purification of the residue by flash silica (B1680970) gel column chromatography.[4]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this compound. While a specific method for this impurity is not detailed, methods for Betahistine and its other impurities can be adapted.

Example HPLC Method Parameters: [5][6][7]

-

Column: C18 column (e.g., 3.5 µm, 75.0 × 4.6 mm)

-

Mobile Phase: A buffered aqueous solution with an organic modifier. An example of a "green" mobile phase consists of 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5.[5][6][7]

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 260 nm

-

Column Temperature: 25°C

Sample Preparation:

-

Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., deionized water).[6]

-

Sample Solution: The sample containing the potential impurity is dissolved in the same solvent.

-

Calibration: Calibration curves are constructed using a series of mixed standard solutions at different concentrations.[6]

Mandatory Visualization

Logical Relationship: Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Signaling Pathway: Mechanism of Action of Betahistine

As no specific pharmacological data for this compound is publicly available, the signaling pathway of the parent drug, Betahistine, is presented below. This provides a framework for understanding the potential biological targets. Betahistine acts as a potent antagonist of the histamine (B1213489) H3 receptor and a weak agonist of the histamine H1 receptor.

References

- 1. This compound (3HCl) | SynZeal [synzeal.com]

- 2. N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Physicochemical Properties of Betahistine EP Impurity C: A Technical Guide

This technical guide provides an in-depth analysis of the solubility and pKa value of Betahistine EP Impurity C, a significant related substance of the active pharmaceutical ingredient Betahistine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and contextual scientific data to support further research and quality control.

Physicochemical Data

The acid dissociation constant (pKa) and solubility are critical parameters in drug development, influencing a substance's absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Parameter | Value | Solvent / Conditions | Source |

| pKa | 8.17 ± 0.50 | 25°C | [] |

| Solubility | 100 mg/mL (414.37 mM) | Dimethyl Sulfoxide (DMSO) | [2] |

| Solubility (3HCl salt) | Soluble | Methanol | [3][4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the pKa and solubility of pharmaceutical compounds like this compound.

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable substances. The protocol involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Apparatus and Reagents:

-

Calibrated pH meter and electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Solvent for the compound (e.g., water, co-solvent mixture)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the sample (this compound) in a suitable solvent to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements.

-

Titration: Place the solution vessel on a magnetic stirrer and immerse the pH electrode. For a basic substance like Betahistine Impurity C, titrate with a standardized solution of 0.1 M HCl. For an acidic substance, titrate with 0.1 M NaOH.

-

Data Collection: Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. At the half-equivalence point, the pH is equal to the pKa.

-

Replication: Perform the titration at least in triplicate to ensure the reliability and accuracy of the results.

The shake-flask method is the gold standard for determining equilibrium solubility, which measures the concentration of a saturated solution of a substance in a specific solvent at a constant temperature.

Apparatus and Reagents:

-

Mechanical shaker or agitator (e.g., orbital shaker)

-

Constant temperature bath (e.g., 37 ± 1 °C)[5]

-

Glass vials with screw caps

-

Analytical balance

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8)[5]

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound (this compound) to a series of vials, each containing a buffer solution of a specific pH.[6] The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a mechanical shaker within a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the sample if necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method such as HPLC.[5]

-

pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[5]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of Betahistine and its impurities.

Caption: Logical workflow for pharmaceutical impurity analysis.

Caption: Signaling pathway for Betahistine's mechanism of action.

References

Potential Biological Activity of Betahistine EP Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine (B147258) is a widely used therapeutic agent for the treatment of Ménière's disease, acting as a histamine (B1213489) H1 receptor agonist and H3 receptor antagonist. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing. Betahistine EP Impurity C, chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is a known process-related impurity of Betahistine. While the pharmacological profile of Betahistine is well-documented, the biological activity of Impurity C is not extensively characterized in publicly available literature. This technical guide aims to provide an in-depth exploration of the potential biological activity of this compound based on its structural relationship to the parent compound. Furthermore, this document outlines detailed experimental protocols that can be employed to definitively characterize its pharmacological profile and presents the key signaling pathways associated with the known targets of Betahistine.

Introduction

Betahistine is a structural analogue of histamine used to reduce the symptoms of vertigo, tinnitus, and hearing loss associated with Ménière's disease.[1] Its therapeutic effects are attributed to its dual action on the histaminergic system: as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[2] This dual mechanism is believed to improve microcirculation in the inner ear and modulate neurotransmitter release in the vestibular nuclei.[3][4]

During the synthesis of Betahistine, several process-related impurities can be formed. The European Pharmacopoeia (EP) lists this compound as a specified impurity.[5] Given its structural similarity to Betahistine, there is a potential for this impurity to exhibit biological activity, which could have implications for the safety and efficacy profile of the drug product. Understanding the potential pharmacological effects of this impurity is therefore of significant interest to researchers, scientists, and professionals involved in drug development and quality control.

This guide will first provide a comparative structural analysis of Betahistine and Impurity C. It will then detail the known pharmacology of Betahistine, followed by a predictive assessment of the potential biological activity of Impurity C. Finally, comprehensive experimental protocols for the pharmacological characterization of this impurity will be presented, along with visualizations of relevant signaling pathways.

Structural Comparison: Betahistine vs. This compound

The chemical structure of an active pharmaceutical ingredient is intrinsically linked to its biological activity. A comparison of the structures of Betahistine and this compound reveals a key difference that may influence their interaction with biological targets.

| Compound | Structure | Chemical Name | Molecular Formula | Molecular Weight |

| Betahistine |  | 2-[2-(Methylamino)ethyl]pyridine | C₈H₁₂N₂ | 136.19 g/mol |

| This compound | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine | C₁₅H₁₉N₃ | 241.33 g/mol |

This compound can be described as a "dimer" of Betahistine, where the secondary amine of a Betahistine molecule has been alkylated with another 2-(pyridin-2-yl)ethyl group. This structural modification results in a larger, more lipophilic molecule with a tertiary amine instead of a secondary amine. These changes could significantly alter the compound's affinity and efficacy at the histamine H1 and H3 receptors.

Known Pharmacology of Betahistine

To predict the potential activity of Impurity C, it is essential to first understand the well-established pharmacology of the parent compound, Betahistine.

Receptor Binding and Functional Activity

Betahistine's primary mechanism of action involves its interaction with histamine H1 and H3 receptors.[1]

| Receptor Target | Betahistine's Activity | Quantitative Data | Reference |

| Histamine H1 Receptor | Partial Agonist | Ki: 31 µM ([³H]Mepyramine binding) EC₅₀: 9.0 µM ([³H]glycogen hydrolysis) | [6] |

| Histamine H3 Receptor | Potent Antagonist / Inverse Agonist | Ki: 6.9 µM ([³H]histamine release inhibition) IC₅₀: 1.9 µM ([¹²⁵I]iodoproxyfan binding) | [6][7] |

| Histamine H2 Receptor | Negligible Activity | No significant binding or functional activity reported. | [1] |

Signaling Pathways

The agonist and antagonist activities of Betahistine at H1 and H3 receptors, respectively, trigger distinct intracellular signaling cascades.

As a Gq/11-coupled receptor, activation of the H1 receptor by an agonist like Betahistine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

The H3 receptor is a Gi/o-coupled autoreceptor. As an antagonist, Betahistine blocks the constitutive activity of the H3 receptor and the binding of endogenous histamine. This disinhibition leads to increased synthesis and release of histamine and other neurotransmitters.

Predicted Biological Activity of this compound

In the absence of direct experimental data, a predictive analysis based on structure-activity relationships (SAR) can provide insights into the potential biological activity of this compound.

-

Receptor Affinity: The addition of a second 2-(pyridin-2-yl)ethyl group to the nitrogen atom increases the molecular size and lipophilicity of Impurity C. This could either increase or decrease its affinity for the histamine receptors. The larger size might cause steric hindrance, preventing optimal binding to the receptor's active site. Conversely, the increased lipophilicity could enhance membrane interactions and potentially lead to higher affinity.

-

Functional Activity: The change from a secondary to a tertiary amine can significantly impact the compound's functional activity. For many GPCR ligands, this modification can shift the activity from agonism to antagonism or vice versa. It is plausible that Impurity C may have a different efficacy profile at the H1 and H3 receptors compared to Betahistine. For instance, it might lose its H1 agonist activity or exhibit a stronger or weaker H3 antagonist effect.

-

Selectivity: The structural changes might also alter the selectivity profile of the molecule. It is possible that Impurity C could gain affinity for other histamine receptor subtypes (H2 or H4) or even interact with entirely different receptor systems.

Given these considerations, it is crucial to experimentally determine the pharmacological profile of this compound.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of this compound, a series of in vitro pharmacological assays are recommended. The following protocols provide a framework for a comprehensive characterization.

Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of this compound for the human histamine H1, H2, H3, and H4 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human histamine receptor subtypes (H1, H2, H3, or H4) are prepared from a stable cell line (e.g., CHO or HEK293).

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]mepyramine for H1, [¹²⁵I]iodoaminopotentidine for H2, [¹²⁵I]iodoproxyfan for H3, [³H]VUF-8430 for H4) is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Impurity C that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Betahistine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 5. allmpus.com [allmpus.com]

- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Structural Elucidation of Betahistine EP Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Betahistine (B147258) EP Impurity C, a specified impurity in the European Pharmacopoeia. The document outlines the identity of this impurity, detailed experimental protocols for its analysis, and a summary of the spectroscopic data supporting its structure.

Introduction to Betahistine and its Impurities

Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss[1][2][3]. The European Pharmacopoeia (EP) monograph for betahistine dihydrochloride (B599025) lists several related substances that need to be controlled to ensure the quality and safety of the active pharmaceutical ingredient (API)[4][5]. Among these is the specified Impurity C.

Chemical Identity of Betahistine EP Impurity C

This compound is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[6][7][8]. It is a process-related impurity that can arise during the synthesis of betahistine[9].

Chemical Structure:

-

IUPAC Name: N-methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethan-1-amine[10][11]

-

Molecular Formula: C₁₅H₁₉N₃[11]

-

Molecular Weight: 241.33 g/mol [11]

Analytical Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying impurities in betahistine. The European Pharmacopoeia specifies an HPLC method where Impurity C has a characteristic retention time relative to the main betahistine peak.

| Parameter | Value | Reference |

| Relative Retention Time (RRT) | ~3 | [4][5] |

Spectroscopic Data

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming the molecular structure of the impurity.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z Value | Description | Reference |

| [M+H]⁺ | 242.3 | Protonated molecular ion | [9] |

| Fragment Ion 1 | 149 | Resulting from neutral loss assisted by the tertiary amine | [15] |

| Fragment Ion 2 | 106 | Primary carbocation formed from the precursor ion | [15] |

¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following data is based on the characterization of synthesized N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine[9].

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 2.56 | s | 3H | N-CH₃ |

| 3.41-3.53 | m | 4H | N-CH₂-CH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 29.11 | - |

| 32.14 | - |

| 46.28 | - |

| 125.29 | - |

| 127.45 | - |

| 142.03 | - |

| 145.52 | - |

| 152.27 | - |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from the European Pharmacopoeia monograph for betahistine dihydrochloride[4][5].

-

Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent)

-

Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer solution is prepared by dissolving ammonium (B1175870) acetate (B1210297) in water, adjusting the pH to 4.7 with glacial acetic acid, and then adding sodium lauryl sulfate[16].

-

Flow Rate: 1.0 mL/min[16]

-

Column Temperature: 40 °C[16]

-

Detection: UV spectrophotometer at 259 nm[16]

-

Injection Volume: 20 µL

-

Run Time: At least 4 times the retention time of betahistine[4][5]

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[9]

-

Spectrometer: Triple quadrupole or Time-of-Flight (TOF) mass spectrometer[9][15]

-

Data Acquisition: Full scan mode for molecular ion identification and product ion scan mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectrometer: 400 MHz or higher field strength spectrometer[9][15]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterium oxide (D₂O)[9]

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC experiments for complete structural assignment[15].

-

Reference: Tetramethylsilane (TMS) as an internal standard[9].

Visualizations

Logical Workflow for Structural Elucidation

Caption: Workflow for the Elucidation of this compound.

Proposed Formation Pathway

Caption: Proposed reaction pathway for the formation of Impurity C.

Conclusion

The structural elucidation of this compound, identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is well-established through standard analytical techniques. The combination of HPLC for separation and quantification, along with detailed analysis by mass spectrometry and NMR spectroscopy, provides unambiguous confirmation of its chemical structure. The control of this and other related substances is crucial for ensuring the quality, safety, and efficacy of betahistine drug products. This guide provides the necessary technical information for researchers and drug development professionals working with betahistine.

References

- 1. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugfuture.com [drugfuture.com]

- 5. nhathuocngocanh.com [nhathuocngocanh.com]

- 6. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. This compound (3HCl) | SynZeal [synzeal.com]

- 8. N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride [lgcstandards.com]

- 9. journalijar.com [journalijar.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. clearsynth.com [clearsynth.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5452-87-9|N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine|BLD Pharm [bldpharm.com]

- 14. N-Methyl-N,N-bis(2-pyridylethyl)amine | 5452-87-9 [chemicalbook.com]

- 15. scielo.br [scielo.br]

- 16. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]

Betahistine EP Impurity C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Characterization, Synthesis, and Analysis of a Key Betahistine Reference Standard

Introduction

Betahistine, a histamine (B1213489) analogue, is a widely used therapeutic agent for the treatment of Ménière's disease and vestibular vertigo. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. European Pharmacopoeia (EP) identifies several impurities of Betahistine, with Impurity C being a significant process-related impurity. This technical guide provides a comprehensive overview of Betahistine EP Impurity C, its role as a reference standard, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Betahistine.

Chemical and Physical Properties

This compound is chemically known as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2][3] It is recognized as a process-related impurity that can arise during the synthesis of Betahistine.[4] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in Betahistine drug substances and products.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine | [1][2][3] |

| Synonyms | N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine | [3] |

| Molecular Formula | C15H19N3 (Free Base) | [5] |

| Molecular Weight | 241.33 g/mol (Free Base) | [5] |

| CAS Number | 5452-87-9 (Free Base) | [5] |

| CAS Number | 2095467-43-7 (Trihydrochloride salt) | [2][6] |

| CAS Number | 2731369-07-4 (Trimesilate salt) | |

| Appearance | Solid or liquid | [7] |

| Storage | Sealed in dry, room temperature or refrigerated (2-8°C) for long-term storage. | [5][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of methylamine (B109427) with 2-(2-pyridyl)-ethyl chloride.[8] A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on available literature.[1][8]

Materials:

-

2-(2-pyridyl)-ethanol

-

Thionyl chloride or other chlorinating agent

-

Methylamine

-

Strong catalyst

-

Dimethylformamide (DMF)

-

Pyridine

-

p-Fluoro-benzoyl chloride

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO4)

-

Toluene

Procedure:

-

Preparation of 2-(2-pyridyl)-ethyl chloride: 2-(2-pyridyl)-ethanol is reacted with a suitable chlorinating agent (e.g., thionyl chloride) to yield 2-(2-pyridyl)-ethyl chloride.

-

Alkylation of Methylamine: In a reaction vessel, 1 equivalent of methylamine is reacted with 2 equivalents of 2-(2-pyridyl)-ethyl chloride in the presence of a strong catalyst and DMF as a solvent.[8]

-

Purification: The crude product is purified by flash silica (B1680970) gel column chromatography. A typical eluent system is 20% ethyl acetate in hexanes.[8]

-

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Methods for Identification and Quantification

Accurate detection and quantification of this compound are essential for ensuring the quality of Betahistine API. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Betahistine and its impurities.

This method is adapted from the European Pharmacopoeia and other published methods.[9][10]

| Parameter | Specification |

| Column | C18 (e.g., 3.5 µm, 75.0 × 4.6 mm) |

| Mobile Phase | A mixture of a solution containing sodium dodecyl sulphate, sulphuric acid, and tetrabutylammonium (B224687) hydrogen sulphate in water, adjusted to pH 3.3 with dilute sodium hydroxide (B78521) solution, and acetonitrile (B52724) (e.g., 650:300 v/v).[10] An alternative green mobile phase consists of 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5.[9] |

| Flow Rate | 1.0 - 1.5 mL/min[9][10] |

| Detection | UV Spectrophotometer at 260 nm[9][10] |

| Injection Volume | 20 µL[10] |

| Run Time | At least 4 times the retention time of Betahistine[10] |

| Relative Retention Time | Impurity C: ~3.0 (relative to Betahistine at ~7 min)[10] |

System Suitability:

-

Resolution: The resolution between the peaks of Betahistine and its impurities should be adequate.

-

Tailing factor: The tailing factor for the Betahistine peak should be within the acceptable range (typically ≤ 2.0).

-

Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be within the specified limits (e.g., ≤ 2.0%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and confirmation of this compound.

A general procedure for GC-MS analysis would involve:

-

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

-

GC Separation: Using a capillary column suitable for the analysis of amines. The oven temperature program should be optimized to achieve good separation of the impurity from other components.

-

MS Detection: Operating the mass spectrometer in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification. ESI-MS analysis has shown a prominent peak at m/z 242.1 for Impurity C.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both 1H and 13C NMR spectra provide detailed information about the molecular structure. The structure of Impurity C has been confirmed by NMR spectroscopy.[4]

Betahistine's Mechanism of Action and Associated Signaling Pathways

Betahistine primarily acts as a histamine H1 receptor agonist and a histamine H3 receptor antagonist.[11] Understanding this dual mechanism is crucial for comprehending its therapeutic effects.

-

H1 Receptor Agonism: Betahistine's agonistic activity at H1 receptors in the inner ear leads to vasodilation, improving microcirculation. This is believed to help in reducing the endolymphatic pressure associated with Ménière's disease.

-

H3 Receptor Antagonism: By blocking H3 autoreceptors, Betahistine increases the synthesis and release of histamine in the brain. This enhances the activity of histaminergic neurons involved in maintaining balance.

The signaling pathway of Betahistine's action can be visualized as follows:

Caption: Betahistine's dual action on H1 and H3 receptors.

Experimental Workflow for Reference Standard Qualification

The qualification of this compound as a reference standard is a critical process to ensure its suitability for its intended analytical use. The following workflow outlines the key steps involved.

Caption: Workflow for qualifying a reference standard.

Conclusion

This compound is a critical reference standard for the quality control of Betahistine. Its proper identification, synthesis, and the availability of robust analytical methods are paramount for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed information on the properties, synthesis, and analysis of this compound. The provided experimental protocols and workflows serve as a valuable starting point for laboratories involved in the analytical development and quality assurance of Betahistine.

References

- 1. scielo.br [scielo.br]

- 2. This compound (3HCl) | SynZeal [synzeal.com]

- 3. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. journalijar.com [journalijar.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | CAS No- 5452-87-9 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | 5452-87-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. drugfuture.com [drugfuture.com]

- 11. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of betahistine (B147258) and the identification, synthesis, and characterization of its process-related impurities. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the common synthetic routes to betahistine, the formation pathways of key impurities, and the analytical methodologies for their detection and quantification.

Introduction to Betahistine and its Impurities

Betahistine, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine, is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss. The synthesis of betahistine can result in the formation of several process-related impurities, which may originate from starting materials, intermediates, by-products, or degradation of the final product. Regulatory bodies require stringent control of these impurities.

The most significant process-related impurities of betahistine include:

-

Impurity A: 2-Vinylpyridine (B74390)

-

Impurity B: 2-Pyridineethanol

-

Impurity C: N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine

-

N-acetyl betahistine

-

2-(pyridine-2-yl)ethyl acetate

-

N-methyl betahistine

-

N-nitroso betahistine

This guide will delve into the synthesis and characterization of these impurities, providing valuable information for researchers and professionals involved in the development and manufacturing of betahistine.

Synthesis of Betahistine

The commercial production of betahistine dihydrochloride (B599025) is commonly achieved through two main synthetic pathways, both of which can influence the impurity profile of the final product.

Synthesis from 2-Vinylpyridine

A prevalent method for synthesizing betahistine involves the reaction of 2-vinylpyridine with methylamine (B109427) or methylamine hydrochloride.[1][2] This reaction is a Michael addition of the amine to the activated double bond of 2-vinylpyridine.

Synthesis from 2-Pyridineethanol

Another common synthetic route starts from 2-pyridineethanol. This process involves the in-situ preparation of 2-vinylpyridine from 2-pyridineethanol, which then reacts with methylamine hydrochloride.[1] This one-pot synthesis aims to minimize the polymerization of the volatile 2-vinylpyridine.[1]

Process-Related Impurities: Formation and Synthesis

The impurities in betahistine can be process-related, arising from the synthetic route, or degradation products formed during storage.

Formation Pathways of Key Impurities

The following diagram illustrates the potential formation pathways of the major process-related impurities during the synthesis of betahistine from 2-pyridineethanol.

Synthesis of Impurities for Reference Standards

The synthesis of impurities is crucial for their use as reference standards in analytical method development and validation.